六氟磷酸钠

描述

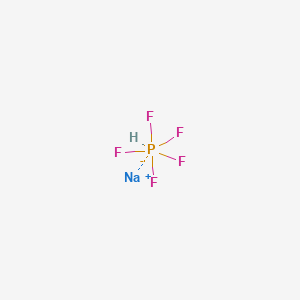

Sodium hexafluorophosphate (NaPF6) is a salt that is commonly used in various applications due to its stability and ionic properties. It is often involved in studies related to ion chromatography, crystallography, and materials science due to its unique chemical and physical characteristics.

Synthesis Analysis

The synthesis of sodium hexafluorophosphate can be inferred from the preparation of its complexes and salts. For instance, the synthesis of sodium monofluorophosphate salts involves crystallization processes that can be studied using single-crystal X-ray diffraction techniques . Similarly, the synthesis of complexes with crown ethers indicates that sodium hexafluorophosphate can form stable complexes with organic macrocycles, which are characterized by single-crystal X-ray analyses .

Molecular Structure Analysis

The molecular structure of sodium hexafluorophosphate and its related compounds has been extensively studied using X-ray crystallography. The crystal structure of sodium monofluorophosphates reveals hydrogen-bonded chains and complex structures involving water molecules . Additionally, the structure of sodium hexafluorophosphate complexes with crown ethers shows how the sodium cation interacts with the oxygen atoms of the macrocycle, providing insights into the coordination chemistry of sodium in these compounds .

Chemical Reactions Analysis

The hydrolysis of sodium hexafluorophosphate has been investigated, revealing that the stability of its solutions depends on the nature of the counter ion. The hydrolysis products include fluoride, monofluorophosphate, phosphate, and difluorophosphate, which were identified using ion chromatography and mass spectrometry . This study provides valuable information on the chemical reactivity and decomposition pathways of sodium hexafluorophosphate in aqueous solutions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sodium hexafluorophosphate are influenced by its interactions with other compounds. For example, the addition of sodium hexametaphosphate to calcium phosphate cements affects their rheological properties, setting time, and mechanical strength, indicating that sodium hexafluorophosphate can modify the properties of materials it is combined with . Spectroscopic studies using NMR have also shed light on the ionic interactions and solvation dynamics of sodium hexafluorophosphate in nonaqueous solutions, providing a deeper understanding of its behavior in different solvent environments .

科学研究应用

分析化学和样品分析

六氟磷酸钠(NaPF6)在分析化学中起着至关重要的作用。它在离子色谱法中用于测定水溶液中六氟磷酸盐的水解产物(Terborg et al., 2012)。这种方法对于了解六氟磷酸盐溶液的稳定性和分解至关重要。此外,NaPF6还用于基于离子液体的新型微萃取技术,用于浓缩水样中的金属离子(Baghdadi & Shemirani, 2009)。这种技术展示了NaPF6在增强分析过程中的多功能性。

材料科学和电化学

在材料科学中,NaPF6在电池和电化学系统研究中具有重要意义。它是钠离子电池(SIBs)电解液的关键组成部分,对其性能和稳定性至关重要(Ould et al., 2022)。研究强调了它在实现室温下对钠金属阳极高度可逆且无树枝状沉积-剥离的作用,这在先进电池技术研究中得到了突出展示(Seh et al., 2015)。

环境和腐蚀科学

NaPF6还在环境科学和腐蚀研究中使用。它在混凝土中作为缓蚀剂,显示出在保护钢筋免受腐蚀环境侵害方面的潜力(Tittarelli et al., 2017)。这种应用在土木工程和基础设施维护中尤为重要。

核磁共振(NMR)研究

在核磁共振光谱学中,NaPF6用于研究非水溶液中的离子相互作用。这些研究增进了我们对离子溶剂化和相互作用的理解,这在各种化学过程中是基础性的(DeWitte & Popov, 1976)。

牙科护理应用

尽管您的请求排除了药物使用和剂量,值得注意的是NaPF6在牙科护理中有应用,特别是在含氟牙膏中用于预防龋齿(Deng et al., 2009)。这表明了它在不同领域的多功能性。

安全和危害

属性

IUPAC Name |

sodium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/F6P.Na/c1-7(2,3,4,5)6;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMADQUOCJBLXRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

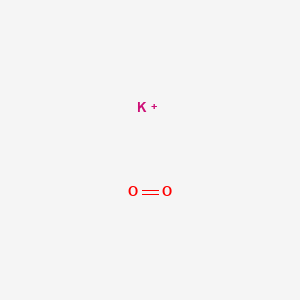

F[P-](F)(F)(F)(F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

F6NaP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943875 | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.9539503 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless crystals; Hygroscopic; [Alfa Aesar MSDS] | |

| Record name | Sodium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17575 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Sodium hexafluorophosphate | |

CAS RN |

21324-39-0 | |

| Record name | Sodium hexafluorophosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21324-39-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sodium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943875 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。